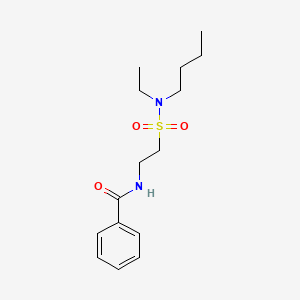

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-3-5-12-17(4-2)21(19,20)13-11-16-15(18)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMLGAIHBOYYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations, making it valuable for researchers in organic chemistry.

Polymer Production

- N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is utilized in the production of polymers and resins due to its chemical stability and reactivity. It can enhance the properties of materials through its incorporation into polymer matrices.

Biological Applications

Pharmaceutical Development

- The compound shows potential as a pharmaceutical agent. Its structural characteristics suggest that it could interact with biological targets, making it a candidate for drug development aimed at treating various diseases .

Enzyme Inhibition Studies

- Research indicates that this compound may be involved in enzyme inhibition studies. It can modulate the activity of specific enzymes, which is critical for understanding its therapeutic potential.

Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This opens avenues for exploring its use in combating antibiotic resistance .

Medical Applications

Therapeutic Properties

- This compound has been investigated for its anti-inflammatory and analgesic effects. These pharmacological properties position it as a potential candidate for pain management therapies .

Targeting Specific Receptors

- The compound may interact with specific receptors in the body, influencing pathways related to inflammation and pain perception. Understanding these interactions is crucial for its application in therapeutic settings .

Industrial Applications

Material Science

- In industrial settings, this compound can be used to develop new materials with enhanced properties. Its incorporation into coatings and other materials can improve durability and functionality.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against MRSA, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, leading to alterations in metabolic processes. This highlights its potential role in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

N-butylbenzamide: Similar in structure but lacks the ethylsulfamoyl group.

N,N-dibutylbenzamide: Contains two butyl groups instead of a butyl and ethyl group.

N,N-diethylbenzenesulfonamide: Contains two ethyl groups and a sulfonamide moiety.

Uniqueness

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is unique due to the presence of both butyl and ethyl groups on the sulfamoyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamides.

Biological Activity

N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a benzamide moiety and a sulfamoyl group, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes:

- A benzamide core, which is known for its ability to interact with various receptors.

- A sulfamoyl group, which may contribute to its biological activity through enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition of their activity. This has been observed in compounds that target enzymes critical for pathogen survival or disease progression.

- Receptor Modulation : The benzamide moiety may modulate the activity of various receptors, influencing cellular signaling pathways and physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is likely due to its mechanism of inhibiting folate biosynthesis pathways .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses through receptor antagonism, particularly targeting P2Y14 receptors involved in neutrophil motility and inflammatory pathways .

- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may inhibit cell proliferation through enzyme inhibition and receptor interactions .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of sulfamoyl-ethyl benzamide derivatives typically involves multi-step reactions, including sulfamoylation of primary amines, followed by coupling with benzoyl chloride derivatives. For example, coupling reactions using carbodiimides (e.g., EDC·HCl) in acetonitrile:water (3:1) have achieved yields up to 75% after purification via crystallization . Optimization may involve adjusting stoichiometry, solvent polarity, and temperature. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., sulfamoyl group signals at δ 3.1–3.5 ppm; benzamide aromatic protons at δ 7.5–8.0 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- HPLC/MS : Ensure >95% purity and correct molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use cell-based assays:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to controls like staurosporine .

Advanced Research Questions

Q. How can computational methods elucidate the binding mechanisms of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like kinases or GPCRs. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. For example, sulfamoyl groups may form hydrogen bonds with catalytic lysine residues in kinases . Pair computational data with surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., KD values) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

- Use ISO-certified cell lines and control for mycoplasma contamination.

- Validate results across multiple assays (e.g., orthogonal ATPase assays if initial MTT data is inconclusive) .

- Apply meta-analysis tools to compare datasets, adjusting for variables like compound solubility (logP ~2.5–3.5) .

Q. How can researchers design derivatives to enhance selectivity for specific therapeutic targets?

- Methodological Answer : Use SAR studies guided by crystallography or mutagenesis

- Modify the N-butyl-N-ethyl group to reduce off-target effects (e.g., replace with cyclopropyl for steric hindrance).

- Introduce bioisosteres (e.g., replace benzamide with thiazole) to improve metabolic stability .

- Test derivatives in ADME-Tox assays (e.g., hepatic microsome stability, CYP450 inhibition) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope ≥1 suggests cooperative binding). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How should researchers address solubility challenges in biological assays?

- Methodological Answer : Pre-solubilize in DMSO (<0.1% final concentration) or use nanoparticle encapsulation (e.g., PLGA NPs) to enhance aqueous dispersion. Characterize solubility via dynamic light scattering (DLS) and validate stability over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.